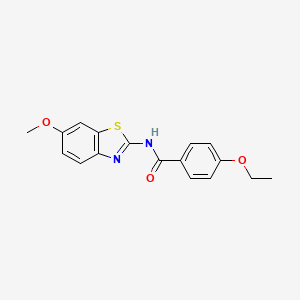

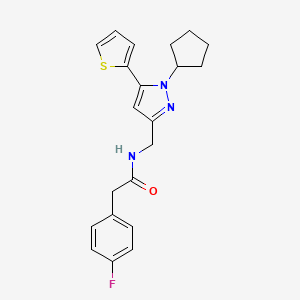

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide”, involves modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . These reactions are performed in water as the solvent, making the process much cheaper .Scientific Research Applications

Antidiabetic Potential

4-Ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide and its derivatives have been explored for their potential use as antidiabetic agents. Research conducted by Nomura et al. (1999) identified similar compounds as promising candidates for treating diabetes mellitus, highlighting the therapeutic potential of benzamide derivatives in diabetes management (Nomura et al., 1999).

Liquid Crystal Applications

A study by Ha et al. (2010) explored the creation of calamitic liquid crystals containing a benzothiazole core. This research signifies the potential of benzothiazole derivatives, similar to 4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, in developing advanced liquid crystal materials (Ha et al., 2010).

Antimicrobial Properties

Patel et al. (2011) investigated new pyridine derivatives incorporating benzothiazole for antimicrobial properties. These compounds showed variable and modest activity against bacteria and fungi, suggesting potential antimicrobial applications for benzothiazole derivatives (Patel et al., 2011).

Synthesis and Characterization Studies

Several studies have been conducted on the synthesis and characterization of benzothiazole derivatives. Ćaleta et al. (2008) focused on the synthesis and structure of novel N-(benzothiazol-2-yl)benzamides, which is relevant for understanding the chemical properties and potential applications of similar compounds (Ćaleta et al., 2008).

Corrosion Inhibition

Research by Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for carbon steel. This study underscores the potential of such compounds in industrial applications, particularly in protecting metals from corrosion (Hu et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant anti-tubercular activity .

properties

IUPAC Name |

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-3-22-12-6-4-11(5-7-12)16(20)19-17-18-14-9-8-13(21-2)10-15(14)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDFDANNUGKUEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2376077.png)

![(Z)-S-(2-((3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2376079.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![(1E)-3-oxo-1-[(2E)-3-phenylprop-2-en-1-ylidene]-1lambda5-pyrazolidin-1-ylium-2-ide](/img/structure/B2376082.png)

![O-[2-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2376091.png)

![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376094.png)

![N-(3,4-dimethylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2376095.png)

![3-(pyridin-3-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376099.png)